N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide
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Description
Pyridine derivatives, such as N-(pyridin-2-yl)amides, are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Synthesis Analysis
The synthesis of similar compounds, like 2-(pyridin-2-yl) pyrimidine derivatives, involves designing and synthesizing the compounds and then evaluating their biological activities . Another synthetic approach involves the reaction of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .Molecular Structure Analysis
The molecular structure of similar compounds, like pyridopyrimidines, depends on the location of the nitrogen atom in the pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the displacement of a halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a closure to provide an intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, cycloalkanes, which could be a part of the given compound, only contain carbon-hydrogen bonds and carbon-carbon single bonds .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(pyridin-2-ylmethyl)cyclopentyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)16-13-8-5-6-11(13)10-12-7-3-4-9-15-12/h2-4,7,9,11,13H,1,5-6,8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKQMHKRTYMCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC1CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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